2-Chlorobutyric acid

Acidity comparison Structure-activity relationship Chlorobutyric acid isomers

2-Chlorobutyric acid (α-chlorobutyric acid) is distinguished by an α-carbon chiral center and enhanced electrophilicity (pKa 2.84). Its unique five-membered cyclic dehydrochlorination mechanism and capacity for stereoselective transformations make it chemically non-substitutable by 3- or 4-chloro isomers. Validated in levetiracetam API synthesis with 98% industrial yield, it also enables chiral methodology development, dehalogenase biocatalysis studies, and deuterated-analog-based quantitative bioanalysis. Supplied at ≥97% purity with established regulatory precedent—a cost-optimized, validated building block for pharmaceutical manufacturers and CROs.

Molecular Formula C4H7ClO2
Molecular Weight 122.55 g/mol
CAS No. 4170-24-5
Cat. No. B1581645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorobutyric acid
CAS4170-24-5
Molecular FormulaC4H7ClO2
Molecular Weight122.55 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)Cl
InChIInChI=1S/C4H7ClO2/c1-2-3(5)4(6)7/h3H,2H2,1H3,(H,6,7)
InChIKeyRVBUZBPJAGZHSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorobutyric Acid (CAS 4170-24-5) for Pharmaceutical Synthesis and Chiral Intermediate Procurement


2-Chlorobutyric acid (α-chlorobutyric acid) is a chlorinated short-chain carboxylic acid with the molecular formula C₄H₇ClO₂ and a molecular weight of 122.55 g/mol [1]. It exists as a colorless to pale yellow liquid with a density of approximately 1.19 g/mL at 20°C and a boiling point of 203.2±13.0°C at 760 mmHg [2]. The compound is characterized by a chlorine atom substituted at the α-carbon position of the butyric acid backbone, conferring enhanced electrophilicity and enabling nucleophilic substitution reactions that are central to its utility as a pharmaceutical intermediate, particularly in the synthesis of the antiepileptic drug levetiracetam [3]. The α-chloro substitution also renders the C2 carbon chiral in its enantiomeric forms, creating distinct opportunities for stereoselective synthesis and chiral resolution applications . Technical-grade material is typically supplied at ≥90–99% purity, with high-purity grades (>99%) being essential for pharmaceutical applications requiring stringent impurity control [4].

Why 2-Chlorobutyric Acid Cannot Be Replaced by Other Chlorobutyric Acid Isomers or Non-Halogenated Analogs


Substituting 2-chlorobutyric acid with 3-chlorobutyric acid, 4-chlorobutyric acid, or non-halogenated butyric acid in a synthetic or analytical workflow is not chemically equivalent due to profound differences in acidity, steric and electronic environment, and reaction pathway selectivity. The α-chloro substitution at the C2 position in 2-chlorobutyric acid lowers the pKa to 2.84, which is approximately two orders of magnitude more acidic than the 3-chloro isomer (pKa 4.06) and over 1.5 orders of magnitude more acidic than the 4-chloro isomer (pKa 4.54) [1]. This enhanced acidity, coupled with the adjacency of the chlorine to the carboxyl group, fundamentally alters its reactivity profile, particularly in nucleophilic substitution and elimination reactions. Critically, the chlorine at the 2-position participates in a distinct five-membered cyclic transition state during gas-phase dehydrochlorination, a mechanism not accessible to the 3- or 4-chloro isomers [2]. Moreover, the α-carbon in 2-chlorobutyric acid is a chiral center, enabling enantioselective transformations and chiral resolution applications that are entirely unavailable with the non-chiral 3- and 4-chloro isomers or with non-halogenated butyric acid . These mechanistic and stereochemical differentiations preclude simple one-for-one substitution in validated synthetic routes, particularly in regulated pharmaceutical manufacturing contexts where process reproducibility and impurity profiles are critical.

2-Chlorobutyric Acid: Quantitative Differentiation Evidence for Procurement Decision-Making


Acidity (pKa) of 2-Chlorobutyric Acid Compared to Positional Isomers and Non-Halogenated Butyric Acid

The pKa of 2-chlorobutyric acid is 2.84 at room temperature, which is significantly lower than that of its positional isomers 3-chlorobutyric acid (pKa 4.06) and 4-chlorobutyric acid (pKa 4.54), as well as the non-halogenated parent compound butyric acid (pKa 4.81) [1]. This enhanced acidity, driven by the electron-withdrawing inductive effect of the α-chloro substituent, directly influences its reactivity profile and distinguishes it from alternative halogenated butyric acid derivatives that might otherwise be considered for similar synthetic applications.

Acidity comparison Structure-activity relationship Chlorobutyric acid isomers

Relative Enzymatic Dehalogenation Activity: 2-Chlorobutyric Acid vs. Monobromoacetic Acid and Other Haloacids

In assays using an L-haloacid dehalogenase from the marine psychrophile Psychromonas ingrahamii, 2-chlorobutyric acid exhibited approximately 10% relative activity compared to the reference substrate monobromoacetic acid, which was assigned 100% relative activity [1]. The enzyme demonstrated a clear preference for shorter-chain substrates (≤C3), with 2-chlorobutyric acid's 10% activity placing it at the lower end of the activity spectrum among tested haloacids: monobromoacetic acid (100%), monochloroacetic acid (62%), S-chloropropionic acid (42%), S-bromopropionic acid (31%), and dichloroacetic acid (28%) [1]. This quantitative activity profile establishes a clear benchmark for researchers considering 2-chlorobutyric acid as a substrate in biocatalytic dehalogenation processes and distinguishes it from other haloacids that might be selected for higher turnover rates.

Enzymatic dehalogenation Haloacid dehalogenase Biocatalysis

Synthesis Yield and Purity: 2-Chlorobutyric Acid Manufacturing Process vs. Alternative Starting Materials

A patented industrial synthesis method for 2-chlorobutyric acid achieves a yield of 98% with a final product content exceeding 99% when produced from n-butyric acid using phosphorus pentachloride and liquid chlorine at 150–200°C over 20–50 hours followed by rectification [1]. In the context of levetiracetam intermediate synthesis, the use of 2-chlorobutyric acid as a starting material has been explicitly claimed to reduce raw material costs and improve reaction yield while generating fewer by-products compared to existing synthesis processes [2]. As a by-product in certain levetiracetam production routes, (S)-2-chlorobutyric acid can be recovered with an isolated yield of 80.0% [3]. These yield metrics establish 2-chlorobutyric acid as a highly efficient and cost-effective building block for pharmaceutical synthesis, offering quantifiable process advantages over alternative routes that may employ different halogenated intermediates.

Synthesis yield Process efficiency Industrial production

Gas-Phase Acidity Ordering: α-Chlorobutyric Acid vs. β- and γ-Chloro Analogs

Measurements of proton transfer equilibria using pulsed electron beam high-pressure mass spectrometry established a definitive gas-phase acidity order among chlorosubstituted aliphatic acids: acetic < propionic < butyric < γ-Cl butyric < β-Cl butyric < β-Cl propionic < α-Cl butyric < α-Cl propionic < α-Cl acetic [1]. Within this series, α-chlorobutyric acid (2-chlorobutyric acid) exhibits greater gas-phase acidity than both β-chlorobutyric acid (3-chlorobutyric acid) and γ-chlorobutyric acid (4-chlorobutyric acid), as well as the non-chlorinated parent acids. The study further notes that the effects of the Cl substituent parallel those observed in aqueous solution but are significantly magnified in the gas phase, with the attenuation in solution attributed to weaker hydrogen bonding of the chloro-stabilized acid anions to water molecules [1]. This intrinsic acidity ordering provides a fundamental physicochemical rationale for the differentiated reactivity of 2-chlorobutyric acid relative to its positional isomers.

Gas-phase acidity Mass spectrometry Proton transfer equilibria

Optimal Procurement and Application Scenarios for 2-Chlorobutyric Acid Based on Evidence-Driven Differentiation


Pharmaceutical Intermediate for Levetiracetam Synthesis Requiring High Purity and Cost Efficiency

2-Chlorobutyric acid serves as a critical starting material in the synthesis of levetiracetam, a widely prescribed antiepileptic drug. The patented process using 2-chlorobutyric acid explicitly claims reduced raw material cost, improved reaction yield, and fewer by-products compared to existing synthesis processes [1]. Procurement of material with >99% purity is essential in this application, as higher purity directly minimizes side reactions and ensures consistent production of active pharmaceutical ingredients (APIs) [2]. The 98% industrial synthesis yield further supports the economic viability of this route [3]. For pharmaceutical manufacturers and contract research organizations (CROs) engaged in levetiracetam or related 2-pyrrolidinone derivative production, 2-chlorobutyric acid offers a validated, cost-optimized building block with established regulatory precedent.

Enantioselective Synthesis and Chiral Resolution Studies Leveraging α-Carbon Chirality

The α-carbon of 2-chlorobutyric acid is a chiral center, making the compound valuable as a racemic mixture or as isolated (R)- or (S)-enantiomers for stereoselective synthesis applications. The racemic form is suitable for investigations into enantioselective processes, including studies of chiral separation techniques and enzyme-catalyzed reactions . 2-Chlorobutyric acid has been used in the preparation of α-chloro esters for enantioselective coupling with aryl Grignard reagents in the presence of Fe(acac)₃ and nonracemic benzenediphosphine ligands to yield α-alkylarylacetates . For research laboratories and fine chemical producers engaged in asymmetric synthesis, chiral methodology development, or the production of enantiomerically pure pharmaceuticals, 2-chlorobutyric acid provides a versatile chiral building block with established synthetic utility.

Biocatalytic Dehalogenation Research with Defined Substrate Activity Benchmarking

For researchers investigating haloacid dehalogenase enzymes or developing biocatalytic dehalogenation processes, 2-chlorobutyric acid offers a well-characterized substrate with quantitatively defined activity parameters. The compound exhibits approximately 10% relative activity with L-haloacid dehalogenase from Psychromonas ingrahamii compared to the reference substrate monobromoacetic acid (100%), and its activity falls within an established spectrum alongside monochloroacetic acid (62%), S-chloropropionic acid (42%), S-bromopropionic acid (31%), and dichloroacetic acid (28%) [4]. This quantitative benchmarking enables researchers to predict substrate suitability, design appropriate enzyme screening panels, and compare results across different dehalogenase sources or engineered variants. The compound is particularly suitable for studies exploring substrate specificity, enzyme engineering, and mechanistic investigations of dehalogenation pathways.

Stable Isotope-Labeled Analytical Standards for Metabolic Tracing and Quantitative MS

The availability of deuterium-labeled 2-chlorobutyric acid (e.g., (+/-)-2-Chlorobutyric Acid-[2,3,3,4,4,4-d6]) enables precise analytical quantification in complex biological or environmental matrices using mass spectrometry . The labeled analog serves as a dependable GC-MS internal standard for haloacid analysis, with the isotopic signature allowing clear differentiation from endogenous or unlabeled compounds. This capability is critical for high-precision assays required in pharmacokinetic studies, exposure assessments, and environmental contaminant monitoring. For analytical laboratories, environmental testing facilities, and pharmaceutical development teams conducting metabolic pathway elucidation or quantitative bioanalysis, the deuterated analog of 2-chlorobutyric acid provides a robust internal standard solution that enhances method accuracy and reproducibility.

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